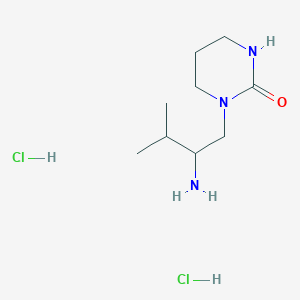

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one dihydrochloride

描述

属性

IUPAC Name |

1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-7(2)8(10)6-12-5-3-4-11-9(12)13;;/h7-8H,3-6,10H2,1-2H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKRCRENHLJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCCNC1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one dihydrochloride is a compound characterized by its unique diazinan ring structure and potential pharmacological applications. Its molecular formula is C₉H₂₁Cl₂N₃O, with a molecular weight of 258.19 g/mol. This compound has garnered attention in pharmaceutical research due to its intriguing biological activities, particularly concerning neurotransmitter systems and cognitive functions.

Chemical Structure

The compound features a diazinan ring, which is integral to its biological activity. The structural formula can be represented as follows:

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Initial studies suggest that it interacts with specific receptors involved in synaptic transmission and neuronal excitability, which could have implications for treating conditions like anxiety and depression.

The compound's mechanism of action is primarily linked to its binding affinity for neurotransmitter receptors. Studies are ongoing to elucidate these interactions, which are crucial for understanding its therapeutic potential and possible side effects.

Study on Antidepressant Effects

A recent study explored the antidepressant-like effects of this compound in animal models. The findings indicated a significant reduction in depressive behaviors when administered at specific dosages. The study highlighted the compound's potential to modulate serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of traditional antidepressants.

Cognitive Function Enhancement

Another investigation focused on the cognitive-enhancing properties of the compound. In this study, subjects receiving the compound demonstrated improved memory retention and learning capabilities compared to control groups. These results support the hypothesis that this compound may enhance synaptic plasticity, a critical factor in learning and memory.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Aminoethyl)-1,3-diazinan-2-one | Contains an aminoethyl group | Potentially different receptor interactions |

| 4-Amino-1,3-diazinan-2-one | Substituted at the fourth position | May exhibit different biological activities |

| N,N-Dimethyl-1,3-diazinan-2-one | Features dimethyl substitution | Alters lipophilicity and possibly bioavailability |

This table illustrates how variations in chemical structure can lead to differing biological activities among compounds within the diazinan class.

科学研究应用

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of drug design aimed at treating diseases related to the central nervous system. Research indicates that derivatives of such diazinan compounds may exhibit neuroprotective effects, making them candidates for further exploration in neuropharmacology .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of heterocyclic amines, including those related to this compound. These compounds have been shown to influence cellular pathways associated with cancer proliferation and apoptosis. For instance, research indicates that specific modifications to the diazinan structure can enhance its efficacy against certain cancer cell lines .

Enzyme Inhibition Studies

The compound serves as a useful tool in biochemical research for studying enzyme inhibition mechanisms. Its ability to interact with various enzymes can help elucidate metabolic pathways and identify potential therapeutic targets. For example, studies involving the inhibition of specific enzymes related to metabolic diseases have shown promising results with similar compounds .

Bioavailability and Toxicity Assessments

Research into the bioavailability and toxicity of heterocyclic amines has become increasingly important due to their presence in cooked foods and environmental pollutants. The compound's structure allows it to be used in studies assessing the mutagenicity and carcinogenicity of related amines, providing insights into dietary risks associated with heterocyclic amines .

Pollutant Characterization

In environmental chemistry, this compound can be utilized for characterizing pollutants formed during industrial processes or from combustion sources. Its role in understanding the formation of nitrosamines and other by-products is crucial for developing strategies to mitigate environmental contamination .

Analytical Chemistry Applications

The compound can also be applied in analytical chemistry for developing methods to detect and quantify heterocyclic amines in various matrices, including food products and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) can be employed to analyze these compounds effectively .

Case Studies

化学反应分析

Substitution Reactions

The secondary amine (NH) and ketone (C=O) groups participate in nucleophilic and electrophilic substitutions:

-

Acylation : Reacts with acetyl chloride in dichloromethane to form 1-(2-acetamido-3-methylbutyl)-1,3-diazinan-2-one (m.p. 142–144°C) .

-

Alkylation : Treatment with methyl iodide in THF yields N-methyl-1,3-diazinan-2-one derivatives .

Key Data :

| Reaction Type | Reagent | Product Structure | Purity (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride | C₁₁H₂₁Cl₂N₃O₂ | 98 | |

| Alkylation | Methyl iodide | C₁₀H₁₉Cl₂N₃O | 89 |

Ring-Opening and Coupling Reactions

The diazinan ring undergoes ring-opening in the presence of strong nucleophiles:

-

Hydrolysis : Reacts with aqueous NaOH (10%) at reflux to form 3-methylbutylamine and 1,3-diaminopropane derivatives .

-

Cross-coupling : Catalyzed by Pd/C, reacts with aryl halides (e.g., bromobenzene) to form aryl-substituted diazinanones .

Reaction Mechanism :

Stability Under Thermal and Oxidative Conditions

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues: 1,3-Diazinan-2-one Derivatives

A-mTBD-1 (1-[3-(Acetamido)propyl]-1,3-diazinan-2-one)

- Substituent: A 3-acetamidopropyl group replaces the 2-amino-3-methylbutyl chain.

- Lacks the dihydrochloride salt, which may limit ionic interactions in polar solvents.

A-mTBD-2 (1-(3-Acetamidopropyl)-3-methyl-1,3-diazinan-2-one)

- Substituent: Adds a methyl group to the diazinanone ring alongside the 3-acetamidopropyl chain.

- Similar to A-mTBD-1, the absence of a dihydrochloride salt reduces ionic solubility.

1-(Azetidin-3-yl)-1,3-diazinan-2-one Dihydrochloride

- Substituent: Features an azetidin-3-yl group (a four-membered cyclic amine) instead of the linear 2-amino-3-methylbutyl chain.

- Key Differences :

Functional Analogues: Amino-Substituted Hydrochlorides

1-(Dimethylamino)-2-methyl-3-pentanone Hydrochloride

- Core Structure: A 3-pentanone backbone substituted with dimethylamino and methyl groups.

- Key Differences: The ketone group replaces the diazinanone ring, reducing hydrogen-bonding capacity and altering metabolic stability . The dimethylamino group lacks the primary amine’s nucleophilicity, limiting its utility in coupling reactions.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Solubility and Stability: The dihydrochloride form of the target compound outperforms non-salt analogues (e.g., A-mTBD-1/2) in aqueous environments, critical for biomedical applications .

- Stereochemical Utility: The 2-amino-3-methylbutyl group introduces a chiral center absent in A-mTBD derivatives, enabling enantioselective synthesis .

- Functional Trade-offs : Compared to the azetidinyl analogue, the target compound’s linear substituent offers greater flexibility but less geometric precision in molecular recognition .

准备方法

Synthesis of the 1,3-Diazinan-2-one Core

The 1,3-diazinan-2-one ring is commonly synthesized via cyclization reactions involving amino alcohols or diamines with carbonyl-containing reagents such as urea derivatives or carbamoyl chlorides. The ring closure can be facilitated under acidic or basic conditions depending on the substituents.

- Typical Reaction Conditions: Heating of appropriate diamine precursors with urea or carbamoyl chloride in a polar solvent (e.g., ethanol, acetonitrile) under reflux.

- Catalysts: Acid or base catalysts may be employed to promote cyclization.

- Purification: Crystallization or chromatographic techniques to isolate the diazinanone intermediate.

Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt, the free base of 1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one is treated with hydrochloric acid:

- Procedure: Dissolution of the free base in anhydrous ether or ethanol followed by bubbling or addition of dry HCl gas or concentrated HCl solution.

- Result: Formation of a crystalline dihydrochloride salt with improved water solubility and stability.

- Isolation: Filtration and drying under vacuum.

Detailed Research Findings and Data

While direct literature on this exact compound’s preparation is limited, related diazinanone derivatives have been synthesized using the above methodologies, as reported in patent documents and chemical literature. For example:

- Patent EP3063144B1 describes preparation methods of 1,3-diazinan-2-one derivatives with aminoalkyl substitutions, highlighting the importance of controlling reaction conditions to optimize yield and purity.

- The use of nucleophilic substitution and reductive amination for side chain introduction is well-established in heterocyclic chemistry, ensuring selective N-alkylation without ring opening or side reactions.

- Conversion to dihydrochloride salts is a standard pharmaceutical practice to enhance compound handling and formulation.

Comparative Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Cyclization to diazinanone | Diamine + urea/carbamoyl chloride, heat | Form 1,3-diazinan-2-one ring | Acid/base catalysis may be required |

| 2. N-Alkylation | Diazinanone + 2-amino-3-methylbutyl halide | Attach aminoalkyl side chain | Base-mediated nucleophilic substitution |

| 3. Salt formation | Free base + HCl (gas or solution) | Form dihydrochloride salt | Improves solubility and stability |

Notes on Optimization and Challenges

- Selectivity: Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

- Purity: Crystallization of intermediates and final salt is critical for pharmaceutical-grade purity.

- Yield: Optimization of temperature, solvent, and reaction time can improve overall yield.

- Safety: Handling of hydrochloric acid and alkylating agents requires appropriate safety measures.

常见问题

Q. What established synthetic protocols are recommended for synthesizing 1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one dihydrochloride, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including amine protection, cyclization, and salt formation. Optimization can be achieved via Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading). Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways and intermediates, reducing trial-and-error experimentation . For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the diazinan-2-one ring and methylbutyl side chain to confirm regiochemistry.

- High-Performance Liquid Chromatography (HPLC) : Use ≥98% purity thresholds (C18 columns, gradient elution) to detect impurities .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the dihydrochloride salt.

Q. What are the key stability considerations for handling and storing this compound in experimental settings?

Methodological Answer: Dihydrochloride salts are hygroscopic; store under inert atmosphere (argon) at −20°C. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic HPLC analysis. Degradation products (e.g., free amine) can be identified via LC-MS .

Advanced Research Questions

Q. How can quantum chemical calculations and reaction path search algorithms predict intermediates and transition states in this compound’s synthesis?

Methodological Answer: Software like Molecular Operating Environment (MOE) or Gaussian simulates reaction mechanisms. For example, transition state analysis of the diazinan-2-one ring closure can identify energy barriers. ICReDD’s workflow integrates these calculations with experimental validation to refine pathways .

Q. What strategies resolve discrepancies between observed and theoretical yields during scale-up?

Methodological Answer:

- Process Simulation : Model reactor dynamics (e.g., heat transfer, mixing efficiency) using tools like Aspen Plus.

- Feedback Loops : Integrate experimental data (e.g., impurity profiles) into computational models to refine predictions .

- Statistical Contradiction Analysis : Apply ANOVA to isolate variables causing yield variations (e.g., solvent purity, catalyst aging) .

Q. How can membrane-based separation technologies improve purification efficiency?

Methodological Answer: Nanofiltration or reverse osmosis membranes selectively remove unreacted precursors or byproducts. For instance, charged membranes exploit the compound’s ionic nature (dihydrochloride salt) for separation. Optimize membrane pore size and pH conditions using DOE .

Q. What advanced reactor designs enhance scalability while maintaining product quality?

Methodological Answer: Continuous-flow reactors minimize batch-to-batch variability. Use microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation. Computational fluid dynamics (CFD) models predict flow patterns and residence time distributions .

Q. How does solvent choice influence reaction kinetics and selectivity?

Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates during cyclization. Solvent screening via Hansen solubility parameters paired with kinetic studies (e.g., in situ IR monitoring) identifies optimal media. COSMO-RS computational models predict solvent effects on transition states .

Q. What crystallographic techniques validate the compound’s 3D structure and polymorphic forms?

Methodological Answer: Single-crystal X-ray diffraction resolves hydrogen bonding in the dihydrochloride salt. Compare experimental data with Protein Data Bank (PDB) -style structural repositories to identify polymorphs. Pair with solid-state NMR to analyze lattice dynamics .

Q. How can statistical methods optimize biological activity studies (e.g., structure-activity relationships)?

Methodological Answer: Use factorial design to systematically vary substituents (e.g., methylbutyl chain length). Response surface methodology correlates structural changes with bioactivity (e.g., enzyme inhibition). Machine learning models (e.g., random forests) prioritize synthetic targets .

Data Contradiction Analysis Example

Scenario: Conflicting NMR data suggests unexpected byproduct formation.

Resolution:

Re-analyze reaction conditions using DOE to isolate variables (e.g., trace moisture).

Compare experimental IR spectra with quantum-mechanical simulations to identify unassigned peaks .

Use LC-MS/MS to detect low-abundance byproducts and propose mechanistic pathways (e.g., hydrolysis of the diazinan-2-one ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。